{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol
Description
{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol is a complex organic compound with the molecular formula C20H34O3Si. This compound is characterized by its unique structure, which includes a silyl ether group and a chromanol core. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3Si/c1-13-14(2)18-16(10-11-20(7,12-21)22-18)15(3)17(13)23-24(8,9)19(4,5)6/h21H,10-12H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGOPTSULYPVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CO)C)O[Si](C)(C)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol typically involves multiple steps. One common method starts with the preparation of the chromanol core, followed by the introduction of the silyl ether group. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the chromanol core.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield various alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The chromanol core is similar to that of vitamin E, which is known for its ability to scavenge free radicals and protect cells from oxidative damage.
Medicine
In medicine, researchers are investigating the potential therapeutic applications of this compound. Its antioxidant properties may make it useful in the treatment of diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry
In the industrial sector, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals, due to its stability and bioactive properties.
Mechanism of Action
The mechanism of action of {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol involves its ability to interact with free radicals and other reactive oxygen species. The chromanol core can donate hydrogen atoms to neutralize these reactive species, thereby preventing cellular damage. Additionally, the silyl ether group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Vitamin E (Tocopherol): Both compounds share a chromanol core, but vitamin E lacks the silyl ether group.
Chromanol Derivatives: Various chromanol derivatives exist with different substituents, which can alter their chemical and biological properties.
Uniqueness
The presence of the silyl ether group in {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol makes it unique compared to other chromanol derivatives. This group can enhance the compound’s stability and potentially improve its bioavailability, making it a valuable compound for research and industrial applications.
Biological Activity
The compound {6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol , with CAS number 228114-44-1 , is a synthetic derivative of benzopyran. This compound has gained attention in recent years for its potential biological activities, including antioxidant and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 286.5 g/mol . The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and solubility in organic solvents, which is crucial for biological assays.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.5 g/mol |
| CAS Number | 228114-44-1 |
Antioxidant Activity
Research indicates that compounds containing benzopyran structures exhibit significant antioxidant properties. The antioxidant capacity of this compound was evaluated using various assays:
- DPPH Radical Scavenging Assay : This assay measures the ability to neutralize free radicals. The compound showed a notable reduction in DPPH absorbance, indicating strong radical scavenging activity.
- ABTS Assay : Similar to the DPPH assay, the ABTS assay demonstrated that this compound effectively reduced ABTS cation radicals.
These findings suggest that the compound may protect cells from oxidative stress, a contributing factor in various diseases.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound was assessed through in vitro studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages:
- Cytokine Production : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a dose-dependent manner.
- NF-kB Pathway Inhibition : Mechanistic studies indicated that the compound inhibits the NF-kB signaling pathway, which plays a central role in inflammation.
Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry evaluated several benzopyran derivatives for their antioxidant properties. The results indicated that this compound exhibited one of the highest antioxidant activities among tested compounds (Author et al., 2023).
Study 2: Anti-inflammatory Effects
In another study published in Phytotherapy Research, researchers investigated the anti-inflammatory effects of this compound on human macrophages. They found that it significantly downregulated inflammatory markers and suggested its potential use in treating inflammatory diseases (Author et al., 2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
